3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound classified under the category of pharmaceutical intermediates, primarily associated with the development and synthesis of Saxagliptin, an antidiabetic medication. This compound is notable for its role as an impurity in the synthesis of Saxagliptin, which is used to manage type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4.
3-Descarbonitrile 3-Acetamido Saxagliptin falls under the classification of organic compounds, specifically as an acetamide derivative. Its structure is closely related to that of Saxagliptin, making it significant in pharmaceutical chemistry for quality control and regulatory compliance.
The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin can be achieved through multiple synthetic routes, often involving the modification of precursor compounds related to Saxagliptin. Common methods include:
The synthesis typically requires controlled conditions to ensure high purity and yield. Parameters such as temperature, pH, and reaction time are critical for optimizing the formation of 3-Descarbonitrile 3-Acetamido Saxagliptin.
The molecular formula for 3-Descarbonitrile 3-Acetamido Saxagliptin is , and it features a structure characterized by:
3-Descarbonitrile 3-Acetamido Saxagliptin participates in several chemical reactions relevant to its role as an impurity:
The reactions typically require specific reagents such as acids or bases and may involve catalysts to enhance reaction rates. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions.
In the context of pharmacology, 3-Descarbonitrile 3-Acetamido Saxagliptin acts primarily as an impurity in formulations of Saxagliptin. Its mechanism involves:
Studies indicate that impurities like 3-Descarbonitrile 3-Acetamido Saxagliptin may have varying impacts on drug efficacy and safety profiles, necessitating thorough analytical assessments during drug development.
Relevant data from studies suggest that impurities like this compound must be controlled to ensure consistent therapeutic outcomes .
3-Descarbonitrile 3-Acetamido Saxagliptin serves primarily as a reference standard in analytical chemistry for:
This compound exemplifies the importance of understanding pharmaceutical impurities not only for regulatory compliance but also for ensuring patient safety and drug efficacy.
The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS 1496712-39-0; C₁₈H₂₇N₃O₃, MW 333.43 g/mol) relies on stereoselective intermediates derived from Saxagliptin’s manufacturing process [3] [8]. A pivotal intermediate is the Boc-protected cis-4,5-methanoprolinamide, which provides the azabicyclo[3.1.0]hexane scaffold. This compound (CAS 361442-01-5; C₂₃H₃₅N₃O₅, MW 433.54 g/mol) undergoes regioselective deprotection and coupling with 3-hydroxyadamantylglycine derivatives to assemble the core structure [4] [8]. Another critical intermediate is (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (CAS 709031-39-0), which ensures chirality retention during amide bond formation [6]. The synthesis concludes with hydrolysis of a nitrile group to acetamido, confirmed via HRMS and NMR [6] [9].
Table 1: Key Intermediates in Saxagliptin Derivative Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Boc-Protected cis-4,5-Methanoprolinamide | 361442-01-5 | C₂₃H₃₅N₃O₅ | Scaffold for azabicyclohexane core |
3-Hydroxyadamantylglycine Hydrochloride | 2173146-02-4 | C₁₂H₂₀ClNO₃ | Supplies adamantyl pharmacophore |
cis-4,5-Methanoprolinamide Hydrochloride | 709031-39-0 | C₆H₁₁ClN₂O | Chirality anchor for bicyclic system |
Adamantane derivatives serve as sterically constrained anchors that dictate the pharmacophore’s spatial orientation. The 3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl (3-hydroxyadamantyl) group is introduced via enantiopure (2S)-2-amino-2-(3-hydroxyadamantyl)acetic acid [3] [8]. This moiety’s rigidity optimizes binding to biological targets by positioning the hydroxy group for hydrogen bonding. Patent GB2595768A details a boron tribromide-mediated demethylation of 1-methoxyadamantane to generate 3-hydroxyadamantane, which is then brominated at the C1 position for glycine coupling [8]. Aluminum bromide catalysts further enhance regioselectivity during adamantane functionalization, minimizing di-brominated byproducts [8].
Peptide coupling between the adamantylglycine and azabicyclohexane carboxamide employs reagents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) [3]. These catalysts suppress racemization during amide bond formation. For Boc deprotection, acidic conditions (e.g., HCl in dioxane) are used, while potassium carbonate facilitates N-acetylation [8]. Dichloromethane (DCM) and dimethylformamide (DMF) serve as optimal solvents due to their inertness toward adamantane intermediates [3].
Table 2: Catalytic Reagents in Synthesis
Reagent | Function | Impact on Yield/Stereoselectivity |
---|---|---|
HOBt/EDC | Amide coupling | >90% yield, minimal epimerization |
Boron Tribromide (BBr₃) | Demethylation of methoxyadamantane | Regioselective C3-hydroxylation |
HCl/Dioxane | Boc deprotection | Quantitative amine liberation |
¹H and ¹³C NMR spectroscopy unambiguously confirm the structure and stereochemistry of 3-Descarbonitrile 3-Acetamido Saxagliptin [6] [9]. Key ¹H NMR signals include:
Table 3: Key NMR Assignments (DMSO-d₆)
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Adamantyl C1-H | 3.95 | 70.8 | Singlet |
Methanoprolinamide C3-H | 3.65 | 58.2 | Multiplet |
Carboxamide (CONH₂) | 6.98 | 170.1 | Broad singlet |
Acetamido (CH₃) | 1.98 | 22.7 | Singlet |
HRMS analysis validates the molecular formula C₁₈H₂₇N₃O₃, showing an [M+H]⁺ ion at m/z 334.2132 (calculated 334.2129, Δ = 0.9 ppm) [6] [9]. Fragmentation ions include m/z 275.1756 (loss of acetamido) and m/z 173.0921 (adamantylglycine moiety), confirming the acetamido substitution and core scaffold integrity [9].
Single-crystal X-ray diffraction resolves the absolute stereochemistry at all chiral centers: (1S,3S,5S) for the azabicyclohexane and (2S) for the adamantylglycine [3] [5]. The adamantyl group adopts a chair conformation, with the hydroxy group forming an intramolecular hydrogen bond to the carboxamide (O···H distance: 1.98 Å). This stabilizes the bioactive conformation critical for DPP-4 inhibition [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: